molecular formula C23H25N3O3 B11303560 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11303560
M. Wt: 391.5 g/mol
InChI Key: LTDKGMFCCWBLPL-UHFFFAOYSA-N
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Description

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: The 3,4-dimethylphenoxy group is introduced via nucleophilic substitution reactions.

    Synthesis of the oxazole ring: This involves the cyclization of suitable precursors, often using dehydrating agents.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Final assembly: The various fragments are combined through condensation reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions can occur at the oxazole ring and the nitrile group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions that may include solvents like dichloromethane, ethanol, or water.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, and aldehydes.

    Reduction: Products can include amines, alcohols, and alkanes.

    Substitution: Products vary widely depending on the substituents introduced, ranging from simple alkylated derivatives to more complex functionalized molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems and the effects of various substituents on chemical reactivity.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural complexity makes it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile: shares similarities with other multi-ring heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H25N3O3/c1-15-8-10-26(11-9-15)23-20(13-24)25-22(29-23)21-7-6-19(28-21)14-27-18-5-4-16(2)17(3)12-18/h4-7,12,15H,8-11,14H2,1-3H3

InChI Key

LTDKGMFCCWBLPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC(=C(C=C4)C)C)C#N

Origin of Product

United States

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